2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms.
Preparation Methods
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ ultrasonic-assisted synthesis to enhance the yield and purity of the compound .
Chemical Reactions Analysis
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . Additionally, its antimicrobial and antiviral properties have been explored, making it useful in the development of new therapeutic agents . In the industrial sector, this compound can be used in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with essential biological processes in pathogens.
Comparison with Similar Compounds
Similar compounds to 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide include other pyrazolopyrimidine derivatives. These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activities . For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown potent CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-31-18-10-8-17(9-11-18)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVIOCBQAQYYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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